2,3,5,6-テトラフルオロ-4-メチルアニリン

概要

説明

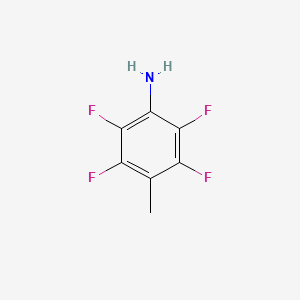

4-Amino-2,3,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H5F4N It is a derivative of toluene, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the fourth position

科学的研究の応用

Physical Properties

- Melting Point : Approximately 185-187 °C

- Solubility : Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.

Synthesis of Fluorinated Compounds

4-Amino-2,3,5,6-tetrafluorotoluene serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its amino group can participate in nucleophilic substitution reactions, making it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 4-Amino-2,3,5,6-tetrafluorotoluene can be synthesized to develop new anticancer agents. For instance, modifications to the amino group allow for the attachment of different functional groups that enhance biological activity against cancer cells .

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science. 4-Amino-2,3,5,6-tetrafluorotoluene can be used to develop polymers with enhanced thermal stability and chemical resistance.

Case Study: Development of High-Performance Polymers

Studies have shown that incorporating 4-Amino-2,3,5,6-tetrafluorotoluene into polymer matrices improves their mechanical properties and resistance to harsh environments. These materials are particularly useful in aerospace and automotive industries .

Pharmaceutical Applications

The compound is explored for its potential use in drug development due to its ability to modify biological activity through structural changes.

Case Study: Drug Design

In drug design, fluorinated compounds often exhibit altered pharmacokinetics and increased metabolic stability. Research indicates that derivatives of 4-Amino-2,3,5,6-tetrafluorotoluene have shown promise as inhibitors in various biochemical pathways relevant to disease treatment .

Analytical Chemistry

Fluorinated compounds are also utilized in analytical chemistry for developing sensitive detection methods.

Case Study: Chromatographic Techniques

The incorporation of 4-Amino-2,3,5,6-tetrafluorotoluene into chromatographic systems has been reported to enhance the separation efficiency of complex mixtures due to its unique interaction with stationary phases .

Table 1: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis | Intermediate for fluorinated compounds | Versatile reactivity |

| Material Science | Development of high-performance polymers | Enhanced thermal stability |

| Pharmaceutical Research | Potential drug development through structural modification | Improved pharmacokinetics |

| Analytical Chemistry | Use in chromatographic techniques | Increased sensitivity |

Table 2: Case Studies Overview

| Case Study | Focus Area | Findings/Outcomes |

|---|---|---|

| Anticancer Agents | Synthesis | Derivatives showed enhanced biological activity |

| High-Performance Polymers | Material Science | Improved mechanical properties |

| Drug Design | Pharmaceutical Applications | Promising inhibitors identified |

| Chromatographic Techniques | Analytical Chemistry | Enhanced separation efficiency |

作用機序

Target of Action

This compound is often used as a building block in organic synthesis

Mode of Action

It’s known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and functional group tolerance .

Biochemical Pathways

The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-methylaniline are not well-documented. As a building block in organic synthesis, it’s likely involved in various synthetic pathways depending on the specific reactions it’s used in. For example, it’s used in the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds and is a key step in many synthetic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-methylaniline. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it’s involved in. For example, the compound’s melting point is reported to be 63-64°C , and its density is 1.44 g/mL at 25°C . These properties could influence how it behaves under different environmental conditions.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 4-methylbenzenamine using fluorinating agents such as elemental fluorine or xenon difluoride under controlled conditions .

Industrial Production Methods

Industrial production methods for 4-Amino-2,3,5,6-tetrafluorotoluene often involve multi-step processes that ensure high yield and purity. These methods may include catalytic fluorination techniques and the use of specialized reactors to control reaction parameters such as temperature and pressure .

化学反応の分析

Types of Reactions

4-Amino-2,3,5,6-tetrafluorotoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.

Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

類似化合物との比較

Similar Compounds

2,3,5,6-Tetrafluorotoluene: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.

4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxyl group instead of a methyl group, leading to different chemical properties and applications.

Uniqueness

4-Amino-2,3,5,6-tetrafluorotoluene is unique due to the combination of fluorine atoms and an amino group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .

生物活性

4-Amino-2,3,5,6-tetrafluorotoluene (also known as 4-ATFT) is a fluorinated aromatic amine that has garnered attention due to its potential biological activities and implications in toxicology. This article explores the biological activity of 4-ATFT, summarizing relevant research findings, case studies, and providing data tables for clarity.

- Molecular Formula : CHFN

- Molar Mass : 179.11 g/mol

- Density : 1.434 g/cm³ (predicted)

These properties indicate that 4-ATFT is a stable compound with significant fluorination, which can influence its biological interactions.

1. Toxicological Studies

Research has indicated that 4-ATFT may exhibit mutagenic properties. A study on the metabolic pathways of related compounds suggests that exposure to 4-ATFT can lead to DNA damage. Specifically, it was found that urine from workers exposed to TNT (which metabolizes into 4-ADNT, a related compound) showed mutagenic activity in Salmonella strains, indicating a potential for similar effects with 4-ATFT due to its structural similarities .

2. Mutagenicity and Genotoxicity

A series of mutagenicity assays conducted using various Salmonella strains demonstrated that 4-ATFT could induce mutations in a concentration-dependent manner. The results indicated that:

- In the absence of metabolic activation, mutagenicity was observed at concentrations ranging from 100 to 400 µg/plate.

- With metabolic activation (using S9 mix), the mutagenic response was generally reduced .

Table 1: Summary of Mutagenicity Studies on 4-Amino-2,3,5,6-tetrafluorotoluene

| Test System | Dose/Concentration (µg/plate) | Results Without Activation | Results With Activation |

|---|---|---|---|

| S. typhimurium TA98 | 0 - 400 | Positive | Negative |

| S. typhimurium TA100 | 0 - 400 | Positive | Reduced |

3. Antimicrobial Activity

Recent studies have explored the antimicrobial potential of copper complexes derived from ligands including 4-ATFT. These complexes exhibited significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicated strong bactericidal effects .

Table 2: Antimicrobial Activity of Copper Complexes Derived from 4-Amino-2,3,5,6-tetrafluorotoluene

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | <0.5 |

| Staphylococcus aureus | <0.5 |

| Pseudomonas aeruginosa | <1 |

Case Study: Occupational Exposure

A study involving workers in munitions factories revealed significant levels of urinary excretion of amino dinitrotoluenes (including metabolites of TNT). The findings suggested that prolonged exposure to compounds like 4-ATFT could lead to adverse health effects due to their mutagenic potential .

Case Study: Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding bioaccumulation and long-term ecological effects. Research indicates that these compounds may disrupt endocrine functions in aquatic organisms, necessitating further investigation into their environmental impact .

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJIBKOEKYHHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502779 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4127-63-3 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。